N-[3-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide is a complex organic compound with a molecular formula of C15H12ClN3O4 This compound is characterized by the presence of a chloro group, an acetamido group, a hydroxy group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Chlorination: The addition of a chloro group, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: The addition of a hydroxy group, which can be carried out using reagents like sodium hydroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-Chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(3-acetamidophenyl)thiophene-2-carboxamide
- N-(3-Acetamidophenyl)-5-chloro-2-thiophenecarboxamide
Uniqueness
5-Chloro-N-(3-acetamidophenyl)-2-hydroxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
Molecular Formula |
C15H12ClN3O5 |
---|---|
Molecular Weight |
349.72 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-5-chloro-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C15H12ClN3O5/c1-8(20)17-10-3-2-4-11(7-10)18-15(22)12-5-9(16)6-13(14(12)21)19(23)24/h2-7,21H,1H3,(H,17,20)(H,18,22) |
InChI Key |
RCLBDEDIXBTJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.